molecular formula C15H14N6O2 B11007552 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(pyridin-2-yl)acetamide

2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(pyridin-2-yl)acetamide

Cat. No.: B11007552
M. Wt: 310.31 g/mol
InChI Key: JZPINQLUXUVCSC-UHFFFAOYSA-N
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Description

2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(pyridin-2-yl)acetamide is a synthetic organic compound characterized by its unique structure, which includes a tetrazole ring, a phenoxy group, and a pyridine moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(pyridin-2-yl)acetamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile precursor with sodium azide under acidic conditions.

    Attachment of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a halogenated aromatic compound.

    Coupling with Pyridine: The final step involves coupling the tetrazole-phenoxy intermediate with a pyridine derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(pyridin-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors, potentially inhibiting their activity. The phenoxy and pyridine groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2H-tetrazol-5-yl)phenoxy]-N-(pyridin-2-yl)acetamide
  • 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(pyridin-3-yl)acetamide

Uniqueness

The presence of the 2-methyl group on the tetrazole ring distinguishes 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(pyridin-2-yl)acetamide from its analogs. This methyl group can influence the compound’s chemical reactivity and biological activity, potentially enhancing its efficacy in certain applications.

Properties

Molecular Formula

C15H14N6O2

Molecular Weight

310.31 g/mol

IUPAC Name

2-[4-(2-methyltetrazol-5-yl)phenoxy]-N-pyridin-2-ylacetamide

InChI

InChI=1S/C15H14N6O2/c1-21-19-15(18-20-21)11-5-7-12(8-6-11)23-10-14(22)17-13-4-2-3-9-16-13/h2-9H,10H2,1H3,(H,16,17,22)

InChI Key

JZPINQLUXUVCSC-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=N3

Origin of Product

United States

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